molecular formula C19H22N4OS2 B2488882 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877819-00-6

4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No.: B2488882
CAS No.: 877819-00-6
M. Wt: 386.53
InChI Key: CCPRYCJLAHIYDR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline core. Key structural features include:

  • Ethylsulfanyl substituent at position 2, contributing to lipophilicity.
  • Thiophen-2-yl moiety at position 5, introducing aromatic sulfur heterocyclic character.
  • 8,8-Dimethyl groups, providing steric bulk that may influence conformational stability.

Synthetic routes for analogous compounds involve cyclocondensation reactions, nucleophilic substitutions, or microwave-assisted multicomponent methods .

Properties

IUPAC Name

4-amino-2-ethylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-4-25-18-22-16(20)15-14(12-6-5-7-26-12)13-10(21-17(15)23-18)8-19(2,3)9-11(13)24/h5-7,14H,4,8-9H2,1-3H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPRYCJLAHIYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (CAS Number: 877819-00-6) is a heterocyclic organic compound with potential biological activities. Its structure incorporates a pyrimidine ring fused with a quinoline framework and a thiophene moiety, suggesting diverse pharmacological properties.

  • Molecular Formula : C₁₉H₂₂N₄OS₂
  • Molecular Weight : 386.5 g/mol
  • Structural Features : The compound features an amino group and an ethylsulfanyl substituent which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

A study on related compounds found that derivatives of pyrimidine and quinoline structures often demonstrate antimicrobial properties. The presence of the thiophene ring is believed to enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets.

  • Tested Microorganisms :
    • Bacteria : Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus
    • Fungi : Candida species
  • Results :
    • Compounds similar in structure showed significant inhibition against the tested strains, particularly against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through in vitro studies on various human tumor cell lines.

  • Cell Lines Tested :
    • Approximately 60 human tumor cell lines from nine different types of cancer.
  • Findings :
    • Certain derivatives exhibited considerable cytotoxicity against specific cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated activity against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
Anticancer ActivityShowed cytotoxic effects on various human tumor cell lines; specific derivatives were notably effective.

The exact mechanism by which 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Inhibition of nucleic acid synthesis in microbial cells.
  • Induction of apoptosis in cancer cells through activation of specific cellular pathways.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Benzo[d][1,3]dioxole Introduction : Utilizes Suzuki coupling reactions with boronic acid derivatives.

Chemistry

In synthetic chemistry, (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide serves as a versatile building block for creating more complex molecules. Its unique structural features allow for diverse modifications, making it valuable in organic synthesis.

Biology

The compound exhibits promising bioactivity due to its structural resemblance to various bioactive molecules. It is being investigated for potential roles as:

  • Enzyme Inhibitor : Its structural motifs may interact with enzyme active sites.
  • Receptor Modulator : Potential to modulate receptor activity in biological systems.

Medicine

In medicinal chemistry, the compound's structure suggests applications as a pharmacophore in drug design. Its potential therapeutic uses include:

  • Anticancer Activity : Investigated for its ability to target cancer cell pathways.
  • Antimicrobial Properties : Explored for efficacy against various infectious agents.

Industry

The compound's conjugated system and aromatic rings open avenues for industrial applications:

  • Material Science : Development of new materials with specific electronic or optical properties.
  • Photovoltaic Devices : Potential use in organic solar cells due to its light absorption characteristics.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of the compound against common pathogens. The findings demonstrated promising inhibitory activity, warranting further exploration into its mechanism and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrimidoquinoline Core

The table below compares key substituents and molecular properties of similar compounds:

Compound Name R2 R5 Molecular Formula Molar Mass (g/mol) Notable Properties Reference
Target Compound Ethylsulfanyl Thiophen-2-yl C20H23N3OS2 385.54 - -
4-Amino-2-(methylsulfanyl)-8,8-dimethyl-5-(4-methoxyphenyl)-... Methylsulfanyl 4-Methoxyphenyl C21H24N3O2S 386.50 Hydrogen-bonded sheets in crystal lattice [3]
2,4-Dimethoxy-5-(4-methoxyphenyl)-8,8-dimethyl-... (4f) Methoxy 4-Methoxyphenyl C23H27N3O5 425.48 Antiproliferative activity; mp 198–200°C [8]
5-(3-Hydroxyphenyl)-2,4-dimethoxy-8,8-dimethyl-... (4k) Methoxy 3-Hydroxyphenyl C22H25N3O4 395.45 High melting point (292–294°C) [8]
8,8-Dimethyl-5-[4-(methylthio)phenyl]-... (CAS 801244-12-2) - 4-(Methylthio)phenyl C20H21N3O3S 383.46 - [11]

Key Observations :

  • Ethylsulfanyl vs.
  • Thiophen-2-yl vs. Aryl Substituents : The thiophene ring introduces sulfur-mediated π-π interactions distinct from methoxyphenyl or hydroxyphenyl groups, which rely on hydrogen bonding or dipole interactions .
  • Methoxy Derivatives : Compounds like 4f exhibit antiproliferative properties, suggesting that electron-donating groups (e.g., methoxy) at R2/R4 may enhance bioactivity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

A multi-component reaction strategy using palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives is effective for constructing the pyrimidoquinoline core . Key steps include:

  • Reagent selection : Triphenylphosphine for ylide formation or coupling agents to link thiophen-2-yl and ethylsulfanyl groups .
  • Optimization : Solvent choice (e.g., ethanol or 1,4-dioxane), temperature (reflux conditions), and reaction time (2–12 hours) significantly impact yield and purity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How can structural integrity and purity be confirmed using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Verify methyl groups (δ 1.2–1.5 ppm for 8,8-dimethyl), ethylsulfanyl protons (δ 2.8–3.1 ppm), and thiophen-2-yl aromatic protons (δ 6.9–7.3 ppm) .
  • 13C NMR : Confirm carbonyl (C6, δ 170–175 ppm) and quaternary carbons (C8, δ 45–50 ppm) .
    • Infrared Spectroscopy (IR) : Detect N-H stretches (3200–3400 cm⁻¹ for the 4-amino group) and C=O stretches (1650–1700 cm⁻¹) .
    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahedral geometry at C8) using datasets collected at 150 K .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to distinguish direct target effects from off-target interactions .
  • Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted thiophen-2-yl precursors) as contributors to variability .
  • Solubility controls : Test activity in multiple solvents (DMSO, PBS) to assess aggregation artifacts .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Docking studies : Map the ethylsulfanyl group’s interactions with hydrophobic pockets in target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., thiophen-2-yl vs. chlorophenyl derivatives) with IC50 values to predict optimized structures .
  • MD simulations : Evaluate conformational stability of the 5,8,9,10-tetrahydroquinoline core in aqueous environments .

Q. What strategies elucidate the role of the ethylsulfanyl group in modulating reactivity?

  • Comparative synthesis : Prepare analogs with methylsulfanyl, propylsulfanyl, or arylthio substituents to assess steric/electronic effects .
  • Kinetic studies : Monitor nucleophilic substitution reactions (e.g., with iodine) to quantify the leaving-group ability of ethylsulfanyl .
  • Electrochemical analysis : Use cyclic voltammetry to study redox behavior influenced by sulfur-containing moieties .

Methodological Considerations

Q. How should researchers optimize catalytic systems for large-scale synthesis?

  • Catalyst screening : Test Pd/C, Pd(OAc)₂, or nano-Au/zeolite composites for reductive cyclization efficiency .
  • Solvent systems : Evaluate ethanol/water mixtures for greener synthesis .
  • Scale-up protocols : Implement flow chemistry to maintain temperature control and reduce side reactions .

Q. What techniques validate the compound’s stability under biological assay conditions?

  • LC-MS stability studies : Incubate the compound in PBS or cell culture media (37°C, 24 hours) to detect degradation products .
  • pH profiling : Assess hydrolytic stability across pH 2–9 to identify labile bonds (e.g., the 6(7H)-one lactam) .

Data Interpretation and Reporting

Q. How should conflicting crystallographic and solution-phase structural data be reconciled?

  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility (e.g., chair-boat transitions in the tetrahydropyrimidine ring) .
  • DFT calculations : Compare optimized gas-phase structures with X-ray data to resolve discrepancies .

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